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Compound of Interest

Compound Name: Dihydroquinidine

Cat. No.: B8771983

An In-depth Technical Guide on Dihydroquinidine for Researchers, Scientists, and Drug
Development Professionals

Introduction

Dihydroquinidine, also known as hydroquinidine, is a cinchona alkaloid and a close structural
analog of quinidine. It is a stereoisomer of dihydroquinine. This document provides a detailed
overview of its chemical properties, pharmacological activities, and applications in asymmetric
synthesis, with a focus on providing practical information for laboratory use.

Physicochemical Properties

Dihydroquinidine is a white or nearly white crystalline powder.[1] Its key physicochemical
properties are summarized in the table below.
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Property Value Reference
CAS Number 1435-55-8 [1][2]
Molecular Formula C20H26N202 [2][3]
Molecular Weight 326.43 g/mol [3]
Melting Point 168.5- 172 °C [1114]
Appearance White o-r almost white, o
crystalline powder
Specific Rotation +226° (c=2 in ethanol) [4]
Solubility Soluble in ethan'o.l, I?MSO, and (2]
DMF. Low solubility in water.
Table 1: Physicochemical Properties of Dihydroquinidine
Solvent Solubility Reference
Dimethylformamide (DMF) 30 mg/mL [2]
Dimethyl sulfoxide (DMSO) 25 mg/mL [2]
Ethanol 1 mg/mL [2]
Water 0.31g/L [5]

Table 2: Solubility of Dihydroquinidine in Various Solvents

Applications in Asymmetric Synthesis

Dihydroquinidine is widely utilized as a chiral ligand in asymmetric synthesis, most notably in

the Sharpless asymmetric dihydroxylation of alkenes.[4] Dihydroquinidine-derived ligands,

such as (DHQD)2PHAL, are key components of the commercially available "AD-mix-f".[4] This

reagent facilitates the enantioselective synthesis of vicinal diols from prochiral olefins.

Sharpless Asymmetric Dihydroxylation: Catalytic Cycle
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The reaction proceeds via a catalytic cycle involving osmium tetroxide. The dihydroquinidine-
based chiral ligand coordinates to the osmium, creating a chiral environment that directs the
stereochemical outcome of the dihydroxylation.
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Oxidant (e.g., Ks[Fe(CN)e])

0s0a

\ Re-oxidation Reduced Os(VI)
chiral OsOstigand |¢

Complex
+ Alkene
. 3+2] cycloaddition
DHQD Ligand

Alkene

i Hydrolysis 5| vicinal Diol

Click to download full resolution via product page

Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocol: Sharpless Asymmetric
Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using AD-

mix-f3.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the
alkene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

o Addition of AD-mix: To the stirring solution, add AD-mix-3 (approximately 1.4 g per mmol of
alkene). The mixture will be biphasic and should be stirred vigorously at room temperature.
For less reactive alkenes, the reaction can be cooled to 0 °C.

» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or gas chromatography (GC). Reactions are typically complete within 6 to 24 hours.
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e Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and continue
stirring for one hour.

o Workup: Add ethyl acetate (10 mL) and stir. The layers will separate. If the layers are difficult
to separate, add a small amount of brine.

o Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl
acetate (3 x 10 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
diol.

« Purification: Purify the crude product by flash column chromatography on silica gel.

Pharmacological Properties and Mechanisms of
Action

Dihydroquinidine exhibits significant pharmacological activity, primarily as an antiarrhythmic
and more recently investigated as an anticancer agent.

Antiarrhythmic Activity

Dihydroquinidine is classified as a Class la antiarrhythmic agent.[6] Its mechanism of action
involves the blockade of voltage-gated ion channels in cardiomyocytes, which alters the
cardiac action potential.

Dihydroquinidine primarily blocks fast inward sodium channels (I_Na) and delayed rectifier
potassium channels (I_Kr and |_Ks).[7] The blockade of sodium channels slows the rate of
depolarization (Phase 0) of the cardiac action potential. The blockade of potassium channels
prolongs the repolarization phase (Phase 3), leading to an overall increase in the action
potential duration and the effective refractory period.[7]
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Mechanism of dihydroquinidine's antiarrhythmic action.

A comprehensive in vivo evaluation of antiarrhythmic drugs typically involves the following

steps:
« Animal Model: An appropriate animal model is chosen (e.qg., rat, guinea pig, rabbit, or dog).

 Induction of Arrhythmia: Arrhythmia is induced through various methods, such as coronary
artery ligation to mimic myocardial infarction, or by administering arrhythmogenic agents like

aconitine or ouabain.

o Drug Administration: Dihydroquinidine is administered, typically intravenously or orally, at

various doses.
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e Monitoring: The electrocardiogram (ECG) is continuously monitored to assess changes in
heart rate, rhythm, and various ECG intervals (e.g., QT interval).

o Data Analysis: The efficacy of dihydroquinidine is determined by its ability to suppress or
prevent the induced arrhythmias.

Anticancer Activity

Recent studies have highlighted the potential of dihydroquinidine as an anticancer agent,
demonstrating its ability to inhibit the proliferation of various cancer cell lines. The primary
mechanisms appear to be the induction of apoptosis (programmed cell death) and cell cycle
arrest.

Dihydroquinidine has been shown to induce apoptosis and cause cell cycle arrest in cancer
cells. While the precise signaling cascade is still under investigation, it is known to modulate
pathways that control cell survival and proliferation. This can involve the downregulation of anti-
apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), leading
to the activation of caspases. Furthermore, it can interfere with the progression of the cell cycle
by affecting the expression of cyclins and cyclin-dependent kinases (CDKSs).
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Proposed signaling pathways for dihydroquinidine's anticancer activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a
measure of cell viability.

o Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
in 100 uL of complete culture medium. Incubate for 24 hours at 37°C in a humidified
atmosphere with 5% CO: to allow for cell attachment.[8]

e Drug Treatment: Prepare a series of dilutions of dihydroquinidine in culture medium.
Remove the old medium from the wells and add 100 pL of the medium containing the various
concentrations of dihydroquinidine. Include a vehicle control (e.g., DMSO in medium).
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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o MTT Addition: After the incubation period, add 10 pL of MTT solution (5 mg/mL in PBS) to
each well.[9]

 Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan
crystals by viable cells.[8]

» Solubilization: Carefully remove the medium and add 100 pL of a solubilizing agent, such as
DMSO, to each well to dissolve the formazan crystals.[8]

e Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. The ICso value (the concentration of drug that inhibits cell growth by 50%) can
be determined by plotting cell viability against the log of the drug concentration.

Experimental Workflow: In Vitro Anticancer Drug
Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a
compound like dihydroquinidine for anticancer activity.
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Workflow for in vitro anticancer screening of dihydroquinidine.

Conclusion
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Dihydroquinidine is a versatile molecule with significant applications in both synthetic organic
chemistry and pharmacology. Its role as a chiral ligand in asymmetric dihydroxylation is well-
established, providing a reliable method for the synthesis of chiral diols. Furthermore, its
activities as an antiarrhythmic and potential anticancer agent make it a compound of continuing
interest for drug development professionals. The detailed protocols and mechanistic diagrams
provided in this guide are intended to serve as a valuable resource for researchers working
with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. alfa-chemistry.com [alfa-chemistry.com]

e 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
» 3. texaschildrens.org [texaschildrens.org]

e 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
e 5. MTT assay protocol | Abcam [abcam.com]

e 6. EP0395729BL1 - Ligand-accelerated catalytic asymmetric dihydroxylation - Google Patents
[patents.google.com]

e 7. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]
e 8. benchchem.com [benchchem.com]
¢ 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Dihydroquinidine: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8771983#dihydroquinidine-cas-number-and-
properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b8771983?utm_src=pdf-body
https://www.benchchem.com/product/b8771983?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/resources/sharpless-asymmetric-dihydroxylation.html
https://www.organic-chemistry.org/namedreactions/sharpless-dihydroxylation.shtm
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://patents.google.com/patent/EP0395729B1/en
https://patents.google.com/patent/EP0395729B1/en
https://synapse.patsnap.com/article/what-is-the-mechanism-of-hydroquinidine-hydrochloride
https://www.benchchem.com/pdf/MTT_assay_protocol_for_determining_Dehydroandrographolide_cytotoxicity_in_cancer_cells.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b8771983#dihydroquinidine-cas-number-and-properties
https://www.benchchem.com/product/b8771983#dihydroquinidine-cas-number-and-properties
https://www.benchchem.com/product/b8771983#dihydroquinidine-cas-number-and-properties
https://www.benchchem.com/product/b8771983#dihydroquinidine-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8771983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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